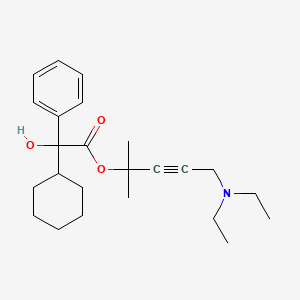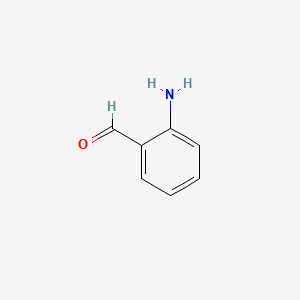
2-Aminobenzaldehyde
Vue d'ensemble
Description
2-Aminobenzaldehyde is an organic compound with the molecular formula C₇H₇NO. It is one of the three isomers of aminobenzaldehyde and appears as a low-melting yellow solid that is soluble in water . This compound is notable for its use in various chemical syntheses and its role as a precursor to several biologically active molecules .
Mécanisme D'action
Target of Action
2-Aminobenzaldehyde, an organic compound with the formula C6H4(NH2)CHO , is primarily used in the preparation of other compounds, such as quinolines .
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction in which it is involved. For instance, in the Friedländer synthesis, this compound is used to prepare quinolines . In this process, it can form trimeric and tetrameric condensation products .
Biochemical Pathways
This compound is involved in the synthesis of quinolines via the Friedländer synthesis . Quinolines are heterocyclic compounds that are part of many bioactive molecules and pharmaceuticals .
Pharmacokinetics
It is known to be a low-melting yellow solid that is soluble in water , which can influence its distribution and reactivity in aqueous solutions.
Result of Action
The primary result of this compound’s action is the formation of other compounds through various chemical reactions. For example, it can form quinolines through the Friedländer synthesis . These quinolines can then be used in the creation of a variety of bioactive compounds and pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and reactivity in aqueous solutions . Additionally, like related aminoaldehydes, it is unstable with respect to self-condensation , which can influence its stability and reactivity under different conditions.
Analyse Biochimique
Biochemical Properties
2-Aminobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with enzymes such as iron (II) sulfate during its preparation from 2-nitrobenzaldehyde . Additionally, this compound can form trimeric and tetrameric condensation products that act as ligands in coordination chemistry . These interactions highlight its versatility in forming complex structures with other biomolecules.
Cellular Effects
This compound has been shown to influence cellular processes, particularly in fungal cells. It disrupts cellular antioxidation systems, leading to the inhibition of fungal growth . This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis and antioxidation systems . The compound’s impact on cell signaling pathways and gene expression in fungal cells underscores its potential as an antifungal agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through redox cycling, which disrupts cellular antioxidation components such as superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress within the cell, inhibiting fungal growth. Additionally, this compound can form Schiff bases with primary amines, further contributing to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its instability and tendency to undergo self-condensation . This instability necessitates rapid isolation and handling to maintain its efficacy. Long-term studies have shown that the compound’s antifungal activity can persist, although its stability may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound exhibits antifungal properties without significant toxicity . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the synthesis of quinolines and other heterocyclic compounds . It interacts with enzymes such as iron (II) sulfate during its preparation and can form various condensation products that participate in further biochemical reactions . These interactions underscore its role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with transporters and binding proteins . Its solubility in water facilitates its movement within cellular compartments, allowing it to reach its target sites effectively . The compound’s distribution is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its biochemical effects . Its targeting signals and post-translational modifications direct it to organelles such as the mitochondria and endoplasmic reticulum . These localizations are crucial for its activity and function within the cell.
Méthodes De Préparation
2-Aminobenzaldehyde is typically synthesized through the reduction of 2-nitrobenzaldehyde. One common method involves using iron powder and hydrochloric acid in ethanol under reflux conditions . The reaction mixture is then cooled, diluted with ethyl acetate, and filtered to isolate the product . Another method involves the reduction of 2-nitrobenzaldehyde with aqueous ferrous sulfate and ammonia, followed by steam distillation to rapidly isolate the product due to its tendency to polymerize .
Analyse Des Réactions Chimiques
2-Aminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form 2-aminobenzyl alcohol.
Substitution: It participates in nucleophilic substitution reactions, forming derivatives like 2-amino-3,5-dibromobenzaldehyde.
Condensation: It readily undergoes self-condensation and forms trimeric and tetrameric products.
Common reagents used in these reactions include iron powder, hydrochloric acid, ferrous sulfate, and ammonia . Major products formed from these reactions include quinoline derivatives, 2-aminobenzyl alcohol, and various substituted benzaldehydes .
Applications De Recherche Scientifique
2-Aminobenzaldehyde is widely used in scientific research due to its versatility:
Comparaison Avec Des Composés Similaires
2-Aminobenzaldehyde can be compared with other similar compounds such as:
4-Aminobenzaldehyde: Similar in structure but with the amino group in the para position, affecting its reactivity and applications.
2-Nitrobenzaldehyde: The nitro group makes it a precursor for this compound through reduction.
2-Formylaniline: Another name for this compound, highlighting its dual functional groups.
The uniqueness of this compound lies in its ability to form a variety of biologically active compounds and its role in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-aminobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWFZIRWWNPPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060183 | |
| Record name | 2-Aminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-23-7 | |
| Record name | 2-Aminobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHRANILALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG769PG2AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminobenzaldehyde?
A1: The molecular formula of this compound is C7H7NO, and its molecular weight is 121.14 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: this compound displays distinct peaks in various spectroscopic techniques:
- Ultraviolet (UV) Spectroscopy: Exhibits characteristic absorption bands, particularly those associated with its conjugated aromatic system and the influence of the amino substituent. []
- Infrared (IR) Spectroscopy: Shows characteristic peaks corresponding to N–H stretching, C=O stretching, and aromatic C–H stretching vibrations. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) and carbon (13C) NMR spectra reveal distinct signals that allow for the identification and assignment of all hydrogen and carbon atoms within the molecule. []
Q3: How stable is this compound under different storage conditions?
A3: this compound exhibits variable stability depending on storage conditions:
- Storage: While it can be stored for some time, it tends to undergo self-condensation reactions, especially under acidic conditions, leading to the formation of anhydro-polymers. []
- Acidic Conditions: In dilute acid, it readily forms an anhydro-trimer. [] In concentrated acid, it converts into a red anhydro-tetramer hydrochloride salt. []
- Basic Conditions: Basification of the red anhydro-tetramer hydrochloride results in a pale yellow anhydro-tetramer. []
Q4: What kind of polymers can be formed from this compound?
A4: this compound readily undergoes polymerization, forming various anhydro-polymers:
- Anhydro-Trimer: Formed in dilute acid, its structure is 2,4:2′,N-(o-aminobenzo)-1,3:α,2″-(α-hydroxytolueno)-1,2,3,4-tetrahydroquinazoline. []
- Red Anhydro-Tetramer Hydrochloride: Formed in concentrated acid, its structure is 1′,2′,3′,4′-tetrahydro-4′-hydroxyquinazolino[2′,3′-I]-1,12-dihydrotribenzo[b,f,j]-1,5,9-triazacycloduodecahexene dihydrochloride. []
- Pale Yellow Anhydro-Tetramer: Formed by basifying the red anhydro-tetramer hydrochloride; its structure is 2,4:2′, N-(o-aminobenzo)-1,3:α,2″-[α-(o-formylanilino)tolueno]-1,2,3,4-tetrahydroquinazoline. []
Q5: Can you elaborate on the equilibrium between this compound and its polymers?
A5: The formation of anhydro-polymers from this compound is reversible. The equilibrium between the monomer and the polymers is influenced by factors like pH, concentration, and temperature. []
Q6: What are the common synthetic applications of this compound in organic chemistry?
A6: this compound serves as a versatile building block in organic synthesis:
- Friedländer Synthesis: Reacts with ketones or aldehydes possessing an α-methylene group to form quinolines, an important class of heterocyclic compounds with diverse applications. [, ]
- Synthesis of Heterocycles: Used in the preparation of various other heterocycles, including quinazolines, benzothiazoles, indoles, and more. [, , , ]
- Ligand in Metal Complexes: Acts as a ligand in the formation of metal complexes, which can have applications in catalysis and materials science. [, ]
Q7: How can quinolines be synthesized from this compound?
A7: Quinoline synthesis from this compound commonly employs these approaches:
- Friedländer Synthesis: Involves the condensation of this compound with a ketone or aldehyde containing an α-methylene group in the presence of an acid or base catalyst. [, ]
- Metal-Catalyzed Dehydrogenative N-Heterocyclization: this compound, generated in situ from 2-aminobenzyl alcohol, reacts with ketones or aldehydes in the presence of a metal catalyst to afford quinolines. []
Q8: How does the choice of catalyst affect the reaction outcome when using this compound as a starting material?
A8: The choice of catalyst significantly influences the reaction pathway and product selectivity:
- Rhodium(III) Catalysts: Facilitate C–H activation and enable reactions such as coupling with oxygenated allylic olefins, hydroacylation with olefins, and amidation with dioxazolones. [, , ]
- Scandium Pentafluorobenzoate: Catalyzes the cascade reaction of 2-aminobenzaldehydes with primary amines, leading to ring-fused aminals. []
- Gold(I) Catalysts: Enable an unprecedented rearrangement reaction with propargyl amines, providing direct access to 3-aminoquinolines. []
- Yb(OTf)3: Mediates the annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes, yielding polysubstituted quinolines. []
- Phosphine Catalysts: Enable the synthesis of 1,2-dihydroquinolines from this compound derivatives and dialkyl acetylenedicarboxylates. []
- Molecular Iodine: Catalyzes benzylic sp3 C–H bond amination for the synthesis of 2-arylquinazolines from 2-aminobenzaldehydes. []
Q9: How is computational chemistry being used to study this compound and its reactions?
A9: Computational chemistry provides valuable insights into:
- Reaction Mechanisms: Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, like the cyclization of aminoalkynes derived from this compound and terminal alkynes. []
- Spectroscopic Properties: Theoretical methods like RI-MP2/RI-CC2 aid in understanding the photophysics of this compound, including its protonated and microhydrated states. []
Q10: Has the photostability of this compound and its metal complexes been investigated?
A10: Yes, studies have explored the photostability of this compound phenylhydrazone (2ABPH) and its Mn(II), Co(II), and Cu(II) complexes. []
Q11: Can this compound be degraded photocatalytically?
A11: Yes, TiO2 photocatalysis can degrade this compound, producing various aromatic products. This process likely involves electron transfer reactions and the formation of superoxide radicals. []
Q12: Are there any reported studies on the biocatalytic applications of this compound?
A12: Yes, research has shown that pepsin, an enzyme, can catalyze the cyclocondensation of aromatic amines and this compound to form tetrahydroquinazolines. This finding highlights the potential of biocatalysis as an alternative to traditional chemical synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
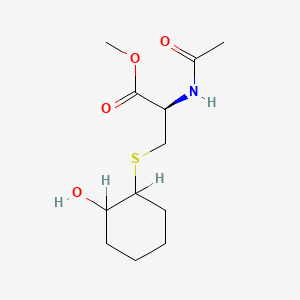

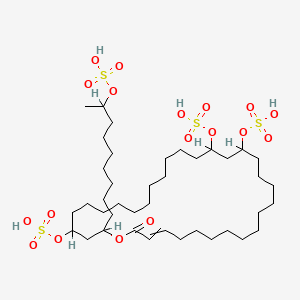
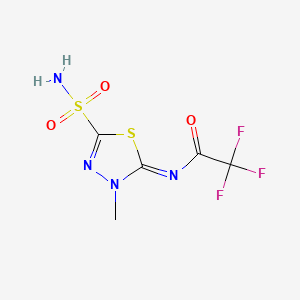
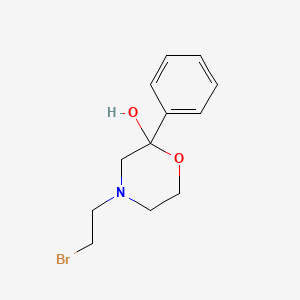

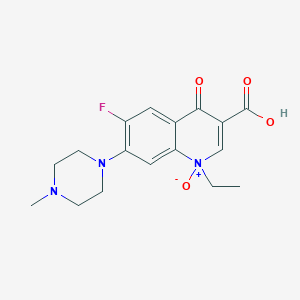
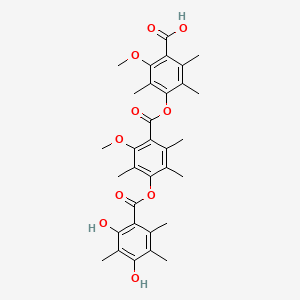


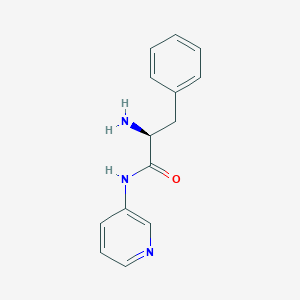
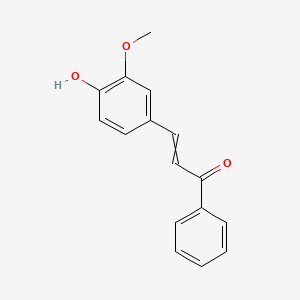
![N-[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]-6-(diethylamino)-1-benzofuran-2-carboxamide](/img/structure/B1207194.png)
